molecular formula C41H49N5O14 B1202724 Norgesic forte CAS No. 88566-80-7

Norgesic forte

Cat. No.: B1202724
CAS No.: 88566-80-7
M. Wt: 835.9 g/mol
InChI Key: PQOVMKOIORHXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norgesic Forte is a chemical combination provided for research and development purposes. Its composition includes Orphenadrine Citrate (50 mg), Aspirin (770 mg), and Caffeine (60 mg) per standard unit . This combination is of research interest due to its multi-target mechanism of action. Orphenadrine citrate is a centrally acting compound with analgesic and anticholinergic properties, which in animal models selectively blocks facilitatory functions of the reticular formation . The aspirin component is a well-characterized non-opiate analgesic and anti-inflammatory agent that functions as a prostaglandin synthesis inhibitor . Caffeine, a central nervous system stimulant and xanthine derivative, is believed to act as an antagonist at adenosine receptors . In prior pharmaceutical applications, this combination was studied for its effect on mild to moderate pain of acute musculoskeletal disorders in animal models . Researchers may value this compound for investigating the interplay of muscle relaxation, analgesia, and stimulation in preclinical settings. This product is labeled "For Research Use Only." It is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88566-80-7

Molecular Formula

C41H49N5O14

Molecular Weight

835.9 g/mol

IUPAC Name

2-acetyloxybenzoic acid;N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PQOVMKOIORHXFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Norgesic forte

Origin of Product

United States

Scientific Research Applications

Pain Management

Norgesic Forte is indicated for the treatment of acute low back pain and other musculoskeletal disorders. The combination of Orphenadrine, a muscle relaxant, with Aspirin, a non-steroidal anti-inflammatory drug (NSAID), and Caffeine, a central nervous system stimulant, enhances pain relief and improves functional outcomes.

Clinical Effectiveness

A study conducted on Filipino patients demonstrated that the administration of Orphenadrine Citrate 50 mg combined with Paracetamol 650 mg (similar to the formulation in this compound) resulted in significant pain relief. The median Visual Analog Scale (VAS) score decreased from 7 at baseline to 0 by day 5 in many participants, indicating effective pain resolution .

Key Findings:

  • Duration of Symptoms: Average duration before total symptom resolution was approximately 4.3 days.
  • VAS Score Improvement: A significant decrease in VAS scores was observed, with 72.4% of participants reporting a decrease of at least 2 points within the first day .
  • Physical Disability Scores: There was a marked improvement in physical function as measured by the Roland-Morris Disability Questionnaire (RMDQ), with scores improving from a median of 9 on day 1 to 1 by day 11 .

Muscle Relaxation

Orphenadrine Citrate acts as a muscle relaxant by inhibiting the facilitatory pathways in the central nervous system. This property is particularly beneficial in treating muscle spasms associated with acute pain conditions.

Quality of Life Improvement

The use of this compound has been linked to improvements in patients' quality of life due to its dual action on pain relief and muscle relaxation.

Quality of Life Metrics

  • Participants reported significant improvements in daily activities without hindrance from acute pain after treatment.
  • The combination therapy not only alleviated pain but also addressed issues related to impaired mobility due to muscle spasms .

Safety Profile

The safety profile of this compound appears favorable based on clinical studies. Most reported adverse effects were mild and self-limiting, such as somnolence, which resolved shortly after discontinuation or adjustment of dosage .

Case Studies Overview

Study ReferencePatient DemographicsTreatment DurationVAS Score ChangePhysical Disability Score Change
Nailes et al., 2024Filipino adults with acute low back pain11 daysBaseline: 7 → Day 5: 0Median: 9 → Median: 1
Salvino et al., 2024Mixed demographic with musculoskeletal disordersVariable (up to 10 days)Significant decrease noted on Day 3Significant improvement noted by Day 11

Comparison with Similar Compounds

Mechanism of Action

  • Orphenadrine citrate: A centrally acting muscle relaxant with anticholinergic properties.
  • Aspirin: A non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, reducing pain and inflammation .
  • Caffeine : Enhances the analgesic effects of aspirin by improving absorption and central nervous system penetration .

Comparison with Similar Compounds

Norgesic Forte vs. Norgesic

This compound is a higher-strength variant of the regular Norgesic formulation:

Parameter Norgesic This compound
Orphenadrine citrate 25 mg 50 mg
Aspirin 385 mg 770 mg
Caffeine 30 mg 60 mg
Indications Moderate pain Severe musculoskeletal pain
Dosage 1–2 tablets 3–4× daily ½–1 tablet 3–4× daily

This compound is preferred for severe pain due to its higher orphenadrine content, though both formulations share similar contraindications and side effect profiles .

This compound vs. Paralgin Forte (Paracetamol/Codeine)

A 1986 double-blind study compared Norgesic (paracetamol/orphenadrine) with Paralgin Forte (paracetamol/codeine) in patients with neck myalgia:

Parameter Norgesic Paralgin Forte
Efficacy (Pain Relief) Superior (70% improvement) Moderate (50% improvement)
Side Effects Lower incidence Higher sedation/constipation
Mechanism Muscle relaxant + analgesic Opioid + analgesic

Norgesic demonstrated faster recovery and better tolerability, attributed to orphenadrine’s antispasmodic effects without opioid-related sedation .

Bioequivalence with Generic Equivalents

Studies confirm bioequivalence between this compound and generics like Orphengesic Forte.

Comparison with Aspirin Monotherapy

A pharmacokinetic study found that the aspirin component in this compound achieves plasma salicylic acid levels equivalent to plain aspirin (154–161 µg/mL), confirming comparable anti-inflammatory efficacy.

Preparation Methods

Orphenadrine Citrate Synthesis

Orphenadrine citrate, a centrally acting muscle relaxant, is synthesized through a multi-step organic reaction. The base compound, orphenadrine, is derived from the reaction of 2-methylbenzhydrol with 2-dimethylaminoethyl chloride in the presence of a base catalyst. The resulting orphenadrine free base is then reacted with citric acid to form the citrate salt, enhancing its solubility and stability. Key parameters include:

  • Temperature control : Maintained at 40–50°C during salt formation to prevent degradation.

  • Stoichiometric ratios : A 1:1 molar ratio of orphenadrine to citric acid ensures complete neutralization.

The final product is purified via recrystallization using ethanol-water mixtures, yielding a white crystalline powder with a melting point of 138–142°C.

Aspirin Synthesis

Aspirin (acetylsalicylic acid) is synthesized via the esterification of salicylic acid with acetic anhydride, catalyzed by sulfuric acid. The reaction proceeds as follows:

Salicylic Acid+Acetic AnhydrideH2SO4Aspirin+Acetic Acid\text{Salicylic Acid} + \text{Acetic Anhydride} \xrightarrow{H2SO4} \text{Aspirin} + \text{Acetic Acid}

Post-synthesis, crude aspirin is washed with cold water to remove excess acetic acid and purified through recrystallization from hot ethanol. The final product is a white crystalline powder with a purity ≥99.5%.

Caffeine Synthesis

Caffeine (1,3,7-trimethylxanthine) is either extracted from natural sources (e.g., coffee beans) or synthesized via the Traube method, which involves the methylation of theobromine. Synthetic routes typically use dimethyl sulfate as the methylating agent under alkaline conditions. The product is purified through sublimation, resulting in a white powder with a melting point of 235–238°C.

Formulation of this compound Tablets

Granulation and Blending

Each API is processed separately to ensure homogeneity before blending:

  • Wet granulation : Aspirin and caffeine are granulated using povidone (binder) dissolved in isopropyl alcohol.

  • Dry mixing : Orphenadrine citrate, sensitive to moisture, is blended with anhydrous lactose (filler) and colloidal silicon dioxide (glidant) using a V-blender.

Table 1: Composition of this compound Tablets

ComponentFunctionQuantity per Tablet
Orphenadrine citrateMuscle relaxant50 mg
AspirinAnalgesic/anti-inflammatory770 mg
CaffeineAdjuvant analgesic60 mg
Anhydrous lactoseFiller325 mg
Colloidal silicon dioxideGlidant5 mg
PovidoneBinder10 mg
Stearic acidLubricant8 mg

Multilayer Compression

This compound’s multilayer structure ensures stability and controlled release:

  • First layer : Aspirin-caffeine granulate compressed at 15 kN to form a porous base.

  • Second layer : Orphenadrine citrate blend added and compressed at 20 kN to prevent layer separation.

  • Coating : A thin film coat (hydroxypropyl methylcellulose) is applied to mask bitterness and improve swallowability.

Quality Control Measures

  • Assay testing : HPLC quantifies API concentrations (orphenadrine citrate: 48–52 mg; aspirin: 750–790 mg; caffeine: 58–62 mg).

  • Dissolution testing : USP Apparatus II (paddle) at 50 rpm in 900 mL pH 6.8 buffer ensures ≥80% release within 30 minutes.

  • Friability : Tablets lose ≤0.8% weight after 100 rotations in a friabilator.

Stability and Packaging

This compound tablets are packaged in high-density polyethylene (HDPE) bottles with desiccants to prevent hydrolysis of aspirin. Accelerated stability studies (40°C/75% RH) confirm a 24-month shelf life with no significant degradation.

Comparative Analysis of Manufacturing Techniques

Table 2: Alternative Preparation Methods for Combination Analgesics

MethodAdvantagesLimitations
Wet granulationEnhances flowability, uniform mixingTime-consuming, moisture-sensitive APIs require drying
Direct compressionFaster, fewer stepsPoor compressibility of some excipients
Hot-melt extrusionEnables sustained releaseHigh energy input, limited API stability

This compound’s formulation is protected under US Patent 9,539,214 (expiring 2033-03-13), which covers its multilayer design and stability profile. Generic manufacturers must demonstrate bioequivalence through in vivo studies comparing C<sub>max</sub> and AUC values to the reference product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.